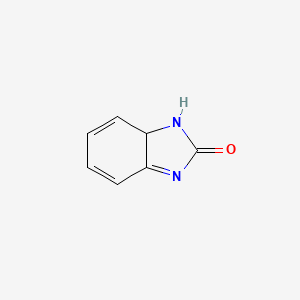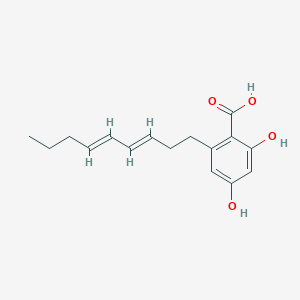
Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHP2-IN-29 is a potent inhibitor of Src Homology 2 Domain-Containing Phosphatase 2 (SHP2), a protein tyrosine phosphatase widely expressed in various cell types. SHP2 plays a crucial role in different cellular processes, such as cell proliferation, differentiation, and survival. Aberrant activation of SHP2 has been implicated in multiple human cancers, making it a promising therapeutic target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SHP2-IN-29 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production methods for SHP2-IN-29 are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .
Analyse Des Réactions Chimiques
Types of Reactions: SHP2-IN-29 undergoes various chemical reactions, including inhibition of protein tyrosine phosphatases such as PTP1B and TCPTP. The compound exhibits inhibitory activity with IC50 values of 4.27 μM and 4.74 μM, respectively .
Common Reagents and Conditions: Common reagents used in the preparation and reactions of SHP2-IN-29 include DMSO, polyethylene glycol (PEG300), and Tween 80. These reagents are used to prepare stock solutions and in vivo formulations .
Major Products Formed: The major products formed from the reactions involving SHP2-IN-29 are primarily related to its inhibitory activity against SHP2 and other protein tyrosine phosphatases .
Applications De Recherche Scientifique
SHP2-IN-29 has several scientific research applications, particularly in the fields of cancer therapy and immune modulation. It has shown promise in overcoming resistance to kinase inhibitors and immune checkpoint therapies by hindering the activation of compensatory signaling pathways . Additionally, SHP2-IN-29 is used in studies to understand the role of SHP2 in various cellular processes and its implications in different types of cancers .
Mécanisme D'action
SHP2-IN-29 exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. SHP2 modulates diverse cell signaling events that control metabolism, cell growth, differentiation, cell migration, transcription, and oncogenic transformation. It interacts with molecules in the cell and regulates key signaling events, including RAS/ERK, PI3K/AKT, JAK/STAT, and PD-1 pathways . By inhibiting SHP2, SHP2-IN-29 disrupts these pathways, leading to reduced cell proliferation and survival in cancer cells .
Comparaison Avec Des Composés Similaires
SHP2-IN-29 is compared with other SHP2 inhibitors, such as furanylbenzamide inhibitors and allosteric inhibitors currently in clinical trials. These inhibitors target SHP2 and exhibit varying degrees of efficacy against wild-type and oncogenic SHP2 variants . SHP2-IN-29 is unique in its potent inhibitory activity and its ability to overcome resistance to other therapies .
List of Similar Compounds:- Furanylbenzamide inhibitors
- Allosteric SHP2 inhibitors
- PROTAC-based SHP2 degraders
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]benzoic acid |
InChI |
InChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+ |
Clé InChI |
KTMVZSURHPMBJF-YTXTXJHMSA-N |
SMILES isomérique |
CCC/C=C/C=C/CCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES canonique |
CCCC=CC=CCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
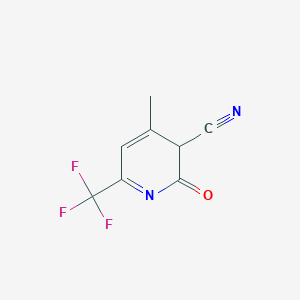
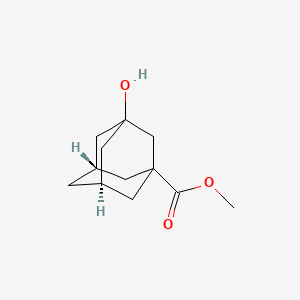

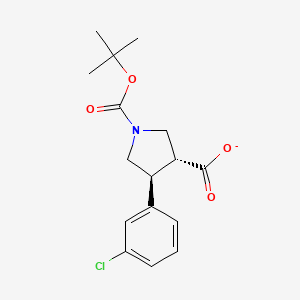

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
